Superior Antiproliferative Potency in CRLF2r ALL Cells Compared to JAK1/2 Inhibitor Ruxolitinib
In the CRLF2-rearranged (CRLF2r) B-cell acute lymphoblastic leukemia (ALL) cell line MHH-CALL-4, SJ 1008030 TFA exhibits a 50% effective concentration (EC50) of 5.4 nM for inhibiting cell proliferation, whereas the FDA-approved JAK1/2 inhibitor ruxolitinib demonstrates an EC50 of 32.09 nM under comparable conditions . This represents an approximate 6-fold increase in potency for the PROTAC degrader. The assay involved a 72-hour treatment period, with cell viability assessed by standard luminescence-based methods .
| Evidence Dimension | Antiproliferative potency in CRLF2r ALL cells |
|---|---|
| Target Compound Data | EC50 = 5.4 nM |
| Comparator Or Baseline | Ruxolitinib: EC50 = 32.09 nM |
| Quantified Difference | Approximately 6-fold more potent |
| Conditions | MHH-CALL-4 CRLF2r ALL cell line, 72-hour treatment, cell viability assay |
Why This Matters
For researchers investigating CRLF2r ALL, this 6-fold potency advantage means that SJ 1008030 TFA achieves robust target engagement and antiproliferative effects at substantially lower concentrations than the clinically used inhibitor, reducing the likelihood of off-target effects and enabling more precise mechanistic dissection of JAK2-dependent pathways.
